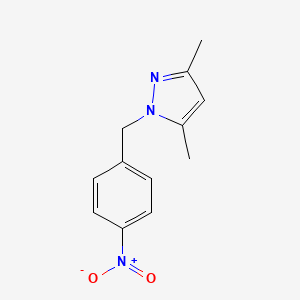
1-(4-fluorobenzyl)-4-(2-naphthylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorobenzyl)-4-(2-naphthylmethyl)piperazine, also known as 4-FBP, is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention from the scientific community due to its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorobenzyl)-4-(2-naphthylmethyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antidepressant, anxiolytic, and antinociceptive effects. Moreover, it has been shown to possess potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs.
Wirkmechanismus
The exact mechanism of action of 1-(4-fluorobenzyl)-4-(2-naphthylmethyl)piperazine is not fully understood. However, it has been proposed to act as a serotonin and dopamine transporter inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This, in turn, is believed to be responsible for its antidepressant and anxiolytic effects. Moreover, it has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
In vitro studies have shown that 1-(4-fluorobenzyl)-4-(2-naphthylmethyl)piperazine exhibits a dose-dependent inhibition of serotonin and dopamine transporters, leading to an increase in the levels of these neurotransmitters in the brain. This is believed to be responsible for its antidepressant and anxiolytic effects. Moreover, it has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. However, further studies are required to elucidate its exact biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(4-fluorobenzyl)-4-(2-naphthylmethyl)piperazine is its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, making it a promising candidate for the development of novel drugs. Moreover, its synthesis is relatively simple and can be carried out using readily available reagents.
However, there are some limitations associated with the use of 1-(4-fluorobenzyl)-4-(2-naphthylmethyl)piperazine in lab experiments. Its exact mechanism of action is not fully understood, and further studies are required to elucidate its biochemical and physiological effects. Moreover, its potential toxicity and side effects need to be carefully evaluated before its use in clinical trials.
Zukünftige Richtungen
There are several future directions that can be explored in the field of 1-(4-fluorobenzyl)-4-(2-naphthylmethyl)piperazine. Firstly, further studies are required to elucidate its exact mechanism of action and biochemical and physiological effects. Moreover, its potential applications in the treatment of various neurological and psychiatric disorders need to be further explored. Additionally, its anticancer activity needs to be further evaluated, and its potential use as an anticancer drug needs to be explored. Finally, the development of novel derivatives of 1-(4-fluorobenzyl)-4-(2-naphthylmethyl)piperazine with improved biological activity and reduced toxicity is an area of future research.
Synthesemethoden
The synthesis of 1-(4-fluorobenzyl)-4-(2-naphthylmethyl)piperazine involves the reaction of 1-(4-fluorobenzyl)piperazine with 2-naphthaldehyde in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 1-(4-fluorobenzyl)-4-(2-naphthylmethyl)piperazine. The purity of the compound can be improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2/c23-22-9-6-18(7-10-22)16-24-11-13-25(14-12-24)17-19-5-8-20-3-1-2-4-21(20)15-19/h1-10,15H,11-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPMPAJSEQWCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-4-(naphthalen-2-ylmethyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B5852290.png)


![N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5852308.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5852329.png)


![5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5852353.png)


![5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5852379.png)
